molecular formula C7H4N2O3 B1279109 2-Hydroxy-5-nitrobenzonitrile CAS No. 39835-09-1

2-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1279109
CAS No.: 39835-09-1
M. Wt: 164.12 g/mol
InChI Key: MPQNPFJBRPRBFF-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound as a recognized chemical entity emerged from the broader historical progression of nitroaromatic chemistry that began in the mid-19th century. The systematic study of nitrobenzonitrile compounds gained momentum following the establishment of reliable nitration procedures for aromatic systems containing electron-withdrawing groups. Early synthetic approaches to ortho-nitrobenzonitriles were documented in patents from the mid-20th century, which described processes involving cuprous cyanide and various metal bromides for the production of nitrobenzonitrile derivatives.

The specific compound this compound was first systematically characterized and catalogued in chemical databases during the latter half of the 20th century, with its Chemical Abstracts Service registry number 39835-09-1 being assigned as part of comprehensive chemical documentation efforts. The development of standardized synthesis protocols for this compound has been closely linked to advances in selective nitration chemistry and the growing understanding of regioselectivity in aromatic substitution reactions.

Recent crystallographic studies have provided detailed structural insights into the compound's three-dimensional arrangement. Notably, protein crystallography work has revealed the compound's interaction with biological macromolecules, as demonstrated in the crystal structure of cytochrome P450 BM3-2F from Bacillus megaterium in complex with this compound. This structural data, deposited in the Protein Data Bank with identifier 7Y9L, represents a significant milestone in understanding the compound's biological interactions and has contributed to renewed interest in its potential applications.

Position in Nitrobenzonitrile Family of Compounds

This compound occupies a distinctive position within the broader nitrobenzonitrile family due to its specific substitution pattern and the resulting electronic properties. The nitrobenzonitrile family encompasses a diverse array of compounds characterized by the presence of both nitro and nitrile functional groups attached to a benzene ring, with various additional substituents that modulate their chemical and physical properties.

Within this family, several structurally related compounds provide important comparative context for understanding this compound. For instance, 2-fluoro-5-nitrobenzonitrile serves as a valuable synthetic scaffold for pharmaceutical applications, featuring fluorine, nitrile, and nitro electron-withdrawing groups that create a triple-substituted system ideal for molecular design. Similarly, 3-nitrobenzonitrile represents a simpler structural analog that lacks the hydroxyl substitution but maintains the core nitrobenzonitrile framework.

The following table summarizes key structural and property data for representative members of the nitrobenzonitrile family:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₇H₄N₂O₃ 164.12 Hydroxyl at position 2, nitro at position 5
2-Fluoro-5-nitrobenzonitrile C₇H₃FN₂O₂ 166.11 Fluorine at position 2, nitro at position 5
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 Single nitro substitution at position 3
2-Methoxy-5-nitrobenzonitrile C₈H₆N₂O₃ 178.15 Methoxy at position 2, nitro at position 5

The unique positioning of the hydroxyl group in the ortho position relative to the nitrile functionality in this compound creates opportunities for intramolecular hydrogen bonding and influences both the compound's physical properties and its reactivity patterns. This structural arrangement distinguishes it from other family members and contributes to its specific applications in synthetic chemistry.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifunctional nature and the synthetic versatility afforded by its three distinct reactive sites. Each functional group—the hydroxyl, nitro, and nitrile moieties—presents unique reactivity patterns that can be exploited independently or in combination to achieve complex molecular transformations.

The nitro group serves as a powerful electron-withdrawing substituent that activates the aromatic ring toward nucleophilic substitution reactions while simultaneously providing a handle for reduction to generate amino derivatives. The nitrile functionality offers multiple synthetic pathways, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic systems. The hydroxyl group contributes both to the compound's hydrogen bonding capabilities and provides a site for further functionalization through standard alcohol chemistry.

Research into the synthetic utility of this compound has demonstrated its effectiveness as a building block for constructing more complex molecular architectures. The compound's ability to participate in multiple reaction types simultaneously makes it particularly valuable in multi-step synthetic sequences where efficiency and atom economy are important considerations. Studies have shown that the combination of functional groups in this molecule allows for highly regioselective transformations that would be difficult to achieve with simpler starting materials.

The compound's role in contemporary synthetic methodology development has been further enhanced by advances in computational chemistry that have provided detailed insights into its electronic structure and reactivity patterns. Density functional theory calculations have elucidated the preferred conformations and electronic distributions within the molecule, providing theoretical foundations for experimental observations regarding its chemical behavior.

Overview of Current Scientific Applications

Current scientific applications of this compound span multiple domains within chemistry and related disciplines, reflecting the compound's versatility and the growing recognition of its synthetic potential. The primary applications can be categorized into several key areas that demonstrate the breadth of its utility in modern chemical research.

In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of bioactive compounds. The compound's structural features make it particularly suitable for the preparation of heterocyclic systems that are prevalent in drug molecules. Recent structural biology studies have provided direct evidence of the compound's ability to interact with biological macromolecules, as exemplified by its crystallographic characterization in complex with cytochrome P450 enzymes.

Materials science applications have emerged as another significant area where this compound finds utility. The compound's combination of electron-withdrawing groups and hydrogen bonding capabilities makes it suitable for incorporation into polymer systems and other advanced materials where specific electronic and physical properties are required. The nitro and nitrile functionalities contribute to the compound's potential applications in the development of materials with tailored optical and electronic properties.

Analytical chemistry has benefited from the compound's distinctive spectroscopic signatures, which make it useful as a reference standard and analytical probe. The molecule's well-characterized infrared, nuclear magnetic resonance, and mass spectrometric properties facilitate its identification and quantification in complex mixtures.

The following table summarizes the key physical and chemical properties that underpin these diverse applications:

Property Value Source
Molecular Weight 164.12 g/mol
Melting Point 190-194°C
Boiling Point 345°C at 760 mmHg
Chemical Abstracts Service Number 39835-09-1
European Community Number 846-977-4
Molecular Formula C₇H₄N₂O₃

The continued development of new applications for this compound reflects both the maturation of synthetic methodologies that can effectively utilize its multifunctional character and the growing demand for versatile building blocks in modern chemical research. As computational tools and synthetic techniques continue to advance, the scope of applications for this compound is expected to expand further, particularly in areas requiring precise control over molecular structure and properties.

Properties

IUPAC Name

2-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNPFJBRPRBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455712
Record name 2-hydroxy-5-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-09-1
Record name 2-Hydroxy-5-nitrobenzonitrile
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Record name 2-hydroxy-5-nitrobenzonitrile
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Record name 2-hydroxy-5-nitrobenzonitrile
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Preparation Methods

Synthesis via Cyclization of 2-Hydroxy-1-Benzoldoxime

Reaction Mechanism and Conditions

The most well-documented method involves the cyclization of 2-hydroxy-1-benzoldoxime. The procedure comprises two stages:

  • Acetylation : Refluxing 2-hydroxy-1-benzoldoxime (0.1 mol) with acetic anhydride (20 mL) for 1 hour forms an intermediate isoxazole derivative.
  • Alkaline Hydrolysis : Treating the intermediate with sodium ethoxide (0.2 mol) in absolute ethanol (100 mL) at 0°C, followed by acidification with dilute HCl, yields 2-hydroxy-5-nitrobenzonitrile as a brown crystalline solid.

Optimization Insights

  • Catalyst Efficiency : Sodium ethoxide facilitates deacetylation and nitro-group stabilization.
  • Solvent Impact : Ethanol ensures solubility of intermediates while preventing side reactions.

Hydroxylation of 3-Nitrobenzonitrile

Reaction Overview

An alternative route involves hydroxylation at the 2-position of 3-nitrobenzonitrile. This method employs sodium hydroxide in an alcoholic solvent, though detailed protocols are less extensively documented.

Proposed Pathway:
  • Base-Mediated Substitution : 3-Nitrobenzonitrile reacts with NaOH in ethanol, enabling nucleophilic aromatic substitution.
  • Acid Quenching : Neutralization with HCl precipitates the product.
Challenges:
  • Regioselectivity : Ensuring exclusive hydroxylation at the 2-position requires precise control of reaction conditions.
  • Yield Limitations : Competing nitrile hydrolysis may reduce efficiency.

Comparative Analysis of Methods

Parameter Cyclization Route Hydroxylation Route
Starting Material 2-Hydroxy-1-benzoldoxime 3-Nitrobenzonitrile
Reagents Acetic anhydride, sodium ethoxide NaOH, ethanol
Reaction Time 2–3 hours Not reported
Purification Recrystallization (ethanol) Filtration, drying
Scalability Demonstrated on 0.1-mol scale Limited industrial data

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :
    • -OH stretch : 3340 cm⁻¹.
    • -CN stretch : 2220 cm⁻¹.
    • -NO₂ asymmetric/symmetric : 1514 cm⁻¹ and 1345 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons: δ 7.46–8.65 ppm (multiplets).
    • Hydroxyl proton: δ 12.63 ppm (singlet).

Physical Properties

  • Melting Point : 190–194°C.
  • Density : 1.49 g/cm³.
  • pKa : 3.97 ± 0.22 (predicted).

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-5-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases, which are involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

The position of substituents on the benzene ring significantly alters electronic effects, steric hindrance, and biological activity. Key comparisons include:

Compound Substituent Positions Key Differences vs. 2-Hydroxy-5-nitrobenzonitrile References
2-Hydroxy-4-nitrobenzonitrile -OH (2), -NO₂ (4) - Nitro at position 4 reduces steric hindrance near nitrile.
- Lower antimicrobial activity due to weaker target binding .
4-Hydroxy-2-nitrobenzonitrile -OH (4), -NO₂ (2) - Hydroxyl at position 4 disrupts intramolecular hydrogen bonding.
- Reduced solubility in polar solvents .
5-Hydroxy-3-nitrobenzonitrile -OH (5), -NO₂ (3) - Nitro at position 3 creates stronger electron-withdrawing effects.
- Enhanced reactivity in nucleophilic substitution reactions .

Electronic Effects :

  • Nitro groups at positions 3 or 5 increase the acidity of the hydroxyl group compared to position 4 .
  • Hydrogen bonding between -OH and -CN is strongest in this compound due to optimal spatial alignment .

Functional Group Variations

Substituent modifications influence solubility, bioactivity, and synthetic utility:

Amino-Substituted Analogs
Compound Substituents Key Characteristics
2-Amino-5-nitrobenzonitrile -NH₂ (2), -NO₂ (5) - Moderate antibacterial activity due to basic amino group.
- Limited solubility in aqueous media .
2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile -NH(CH₂CH₂OCH₃) (2), -NO₂ (5) - Methoxy group enhances solubility (logP reduction).
- Potential anticancer activity via kinase inhibition .
Sulfur-Containing Analogs
Compound Substituents Key Characteristics
2-(Benzylthio)-5-nitrobenzonitrile -SCH₂Ph (2), -NO₂ (5) - Benzylthio group increases lipophilicity (logP = 3.2).
- Hazardous due to reactive sulfur .
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile Dithiazepane ring (2), -NO₂ (5) - Unique ring structure enables chelation with metals.
- Explored in catalysis and materials science .
Halogenated Analogs
Compound Substituents Key Characteristics
5-Bromo-2-hydroxybenzonitrile -Br (5), -OH (2) - Bromine enhances electrophilic substitution reactivity.
- Used in antiretroviral drug synthesis .
5-Fluoro-3-methoxy-2-nitrobenzonitrile -F (5), -OCH₃ (3), -NO₂ (2) - Fluorine improves metabolic stability. - Methoxy group alters regioselectivity in reactions .

Biological Activity

2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃), also known as 4-nitro-2-cyanophenol, is an aromatic compound notable for its diverse biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, supported by case studies and research findings.

Structural Characteristics

The compound features a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 5-position on a benzene ring. Its molecular weight is approximately 164.12 g/mol, which facilitates its participation in various chemical reactions, making it a potential precursor for synthesizing more complex organic molecules.

Synthesis Methods

Several methods can be employed to synthesize this compound, including:

  • Nitration of 2-hydroxybenzonitrile : This method involves the introduction of a nitro group into the aromatic ring.
  • Refluxing with nitric acid : This approach allows for controlled nitration under acidic conditions.
  • Electrophilic substitution reactions : These reactions can modify the compound's structure to enhance its biological activity.

The versatility in synthesis highlights the compound's potential in medicinal chemistry and organic synthesis.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research has shown that this compound possesses significant antibacterial properties against various pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In one study, it demonstrated effective inhibition at concentrations of 20 μg/ml and 50 μg/ml, comparable to standard antibiotics like penicillin and streptomycin .
  • Antifungal Activity : The compound also showed antifungal effects against Candida albicans and Aspergillus niger, further supporting its potential as an antimicrobial agent .
  • Anticancer Properties : Some derivatives of this compound have been evaluated for anticancer activity, indicating that modifications to its structure may enhance its efficacy against cancer cells .
  • Antioxidant Activity : The presence of hydroxyl and nitro groups contributes to its antioxidant properties, which are crucial in combating oxidative stress in biological systems.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized novel derivatives from this compound and evaluated their antimicrobial activity. The results indicated that compounds derived from this base exhibited moderate to high activity against both bacterial and fungal strains .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets. These studies suggest that the compound can effectively bind to proteins involved in microbial resistance mechanisms, offering insights into its potential therapeutic applications .
  • Synthesis of Thiadiazoles : As a building block, this compound has been used in synthesizing thiadiazoles, which are known for their diverse applications in medicinal chemistry. This highlights the compound's utility beyond its inherent biological activities.

Summary Table of Biological Activities

Activity TypeOrganisms/TargetsConcentration TestedComparison Standard
AntibacterialStaphylococcus aureus20 μg/ml, 50 μg/mlPenicillin, Streptomycin
AntifungalCandida albicans, Aspergillus niger20 μg/ml, 50 μg/mlGriseofulvin
AnticancerVarious cancer cell linesVariesN/A
AntioxidantVarious cellular modelsN/AN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-nitrobenzonitrile, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nitration of a hydroxybenzonitrile precursor. For example, nitration at the para-position relative to the hydroxyl group requires controlled reaction conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity verification should include HPLC (≥95% purity) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the nitrile (-C≡N), hydroxyl (-OH), and nitro (-NO2_2) groups. For instance, the nitrile carbon typically appears at ~115–120 ppm in 13C^{13}C NMR .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ for C8_8H5_5N2_2O3_3: calcd. 177.0299) .
  • IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1530 cm1^{-1} (asymmetric NO2_2 stretch) further support structural assignments .

Q. How should this compound be safely stored and handled in the lab?

  • Methodological Answer : Store in airtight, light-resistant containers under dry, inert conditions (argon or nitrogen atmosphere). Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure fume hood ventilation during handling to minimize inhalation risks. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for nitro-substituted benzonitriles?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Cross-validate using multiple techniques:

  • Compare experimental 1H^1H NMR with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Repeat analyses in different solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess tautomeric shifts .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, limiting electrophilic substitution. However, it enhances reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) at the ortho position relative to the nitro group. Optimize reactions using Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with boronic acids) in polar aprotic solvents (DMF, DMSO) at 80–100°C .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C for 24–72 hours. Monitor degradation via HPLC. Nitro groups are generally stable in acidic conditions but may hydrolyze in strong bases.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for nitriles). Store below 25°C to prevent sublimation .

Q. How can computational modeling predict the regioselectivity of nitration in hydroxybenzonitrile derivatives?

  • Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites. For 2-hydroxybenzonitrile, nitration at the 5-position is favored due to resonance stabilization of the nitro group by the adjacent hydroxyl. Validate predictions with 1H^1H NMR kinetic studies using mixed acid systems .

Q. What methodologies assess the ecotoxicological impact of this compound in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing:

  • Daphnia magna assay : Expose organisms to 0.1–10 mg/L concentrations for 48 hours; calculate LC50_{50}.
  • Algal growth inhibition : Measure chlorophyll-a reduction in Raphidocelis subcapitata after 72-hour exposure.
  • Mitigate environmental release by incorporating biodegradation studies (e.g., OECD 301F) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Hydroxy-5-nitrobenzonitrile
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